Lifirafenib is an investigational small molecule drug primarily classified as a synthetic organic compound and an antineoplastic agent. It acts as an inhibitor of various Raf kinases, including ARAF, BRAF, and CRAF, as well as the epidermal growth factor receptor (EGFR). Lifirafenib is being developed for the treatment of malignancies driven by mutations in the Raf/MAPK signaling pathway, particularly those involving BRAF V600 mutations. The compound is also known by its developmental code name, BGB-283 .
Lifirafenib is synthesized and developed by BeiGene, a biotechnology company focused on molecularly targeted therapies for cancer. The compound falls under several classifications, including antineoplastics, benzimidazoles, benzofurans, and naphthyridines . Its molecular formula is , with a CAS registry number of 1446090-79-4 .
The synthesis of lifirafenib involves multiple steps typical of complex organic synthesis. Key methodologies include:
The synthetic route typically employs techniques such as:
Lifirafenib has a complex molecular structure characterized by multiple rings and functional groups. Its IUPAC name is:
Lifirafenib undergoes several key chemical reactions relevant to its function:
The inhibition constants (IC50 values) for lifirafenib against BRAF V600E and EGFR are reported as 23 nM and 29 nM, respectively . These values indicate potent activity against target kinases.
Lifirafenib functions primarily as a reversible inhibitor of BRAF V600E mutations and other Raf kinases. It disrupts downstream signaling pathways critical for cell growth and survival:
Relevant analyses include:
Lifirafenib is primarily investigated for its potential in treating various solid tumors associated with genetic mutations in the Raf/MAPK pathway:
Lifirafenib (development code BGB-283) emerged from targeted oncology drug discovery efforts to address limitations of first-generation BRAF inhibitors. Discovered and developed by BeiGene, this compound entered preclinical evaluation around 2013–2014 as a novel RAF kinase inhibitor with a distinctive mechanism targeting both monomeric and dimeric RAF conformations [2] [9]. Its design aimed to overcome therapeutic resistance observed with vemurafenib and dabrafenib in BRAF-mutated cancers, particularly in colorectal carcinomas where EGFR-mediated reactivation of MAPK signaling drives resistance [2] [5]. The first-in-human Phase I trial (NCT02150857) initiated in 2013 established its safety profile and preliminary efficacy in BRAF- and RAS-mutant solid tumors, positioning lifirafenib as a pioneering RAF dimer inhibitor in clinical development [2] [7].
Lifirafenib is chemically designated as 5-{[(2R,3R,4S)-3-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]-5-oxatricyclo[4.4.0.0²⁴]deca-1(6),7,9-trien-9-yl]oxy}-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one with the molecular formula C₂₅H₁₇F₃N₄O₃ and a molecular weight of 478.43 g/mol [1] [4] [6]. This synthetic small molecule features a stereochemically complex structure with three defined chiral centers (absolute configuration 2R,3R,4S) and a fused tetracyclic core incorporating a benzimidazole moiety linked to a naphthyridinone system [4] [9]. Key physicochemical properties include:
Its systematic IUPAC name and isomeric SMILES (FC(F)(F)C1=CC2=C(C=C1)N=C(N2)[C@@H]3[C@H]4OC5=C(C=C(OC6=C7CCC(=O)NC7=NC=C6)C=C5)[C@@H]34) reflect this intricate architecture [6] [9].
Lifirafenib functions as a reversible dual inhibitor targeting both RAF family kinases (ARAF, BRAF, CRAF) and epidermal growth factor receptor (EGFR) tyrosine kinase [2] [4] [6]. This dual mechanism enables simultaneous blockade of parallel oncogenic pathways:
Biochemically, lifirafenib exhibits unique activity against both monomeric BRAFV600E mutants (Class I) and dimeric RAF complexes activated by non-V600 BRAF mutations (Class II/III) or RAS mutations [5] [10]. This distinguishes it from earlier RAF inhibitors like vemurafenib that primarily target monomeric BRAFV600E and paradoxically activate wild-type RAF dimers [5] [10].
Table 1: Structural and Biochemical Classification of Lifirafenib vs. Other RAF Inhibitors
Property | Lifirafenib | Vemurafenib | Belvarafenib |
---|---|---|---|
Target Spectrum | RAF + EGFR | Monomeric BRAFV600E | RAF dimers |
RAF Dimer Inhibition | Yes | No | Yes |
αC-Helix/DFG Loop | αC-IN/DFG-OUT (CIDO) | αC-OUT/DFG-IN (CODI) | RAF dimer-selective |
Paradoxical Activation | Minimal | Significant | Minimal |
Development Status | Phase II | Approved | Phase I |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: